Isodecyl methacrylate

Description

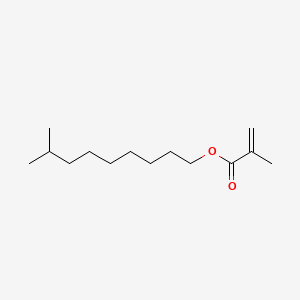

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCLLEMEIJQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881155 | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

29964-84-9, 142600-07-5 | |

| Record name | ISODECYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142600-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029964849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G47103FGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Isodecyl Methacrylate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of isodecyl methacrylate (IDMA), a key monomer in various polymer and materials science applications. Targeted at researchers, scientists, and professionals in drug development and materials formulation, this document synthesizes theoretical principles with practical experimental insights to offer a comprehensive understanding of IDMA's behavior in organic solvents.

Introduction to Isodecyl Methacrylate and Solubility Principles

Isodecyl methacrylate (IDMA) is an ester of methacrylic acid, characterized by a long, branched isodecyl alkyl chain.[1] This hydrophobic moiety significantly influences its physical and chemical properties, most notably its solubility. From a molecular perspective, the principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the concept of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

IDMA's molecular structure, featuring a polar methacrylate group and a large, nonpolar alkyl chain, results in a low overall polarity. Consequently, it exhibits poor solubility in highly polar solvents like water but is readily soluble in a wide array of organic solvents.[2] The long alkyl chain promotes strong van der Waals forces, favoring interaction with nonpolar and moderately polar organic molecules.

The solubility of n-alkyl methacrylates in certain organic solvents, such as alkanes, has been observed to increase with the length of the alkyl side chain. This trend further supports the high solubility of isodecyl methacrylate in non-polar organic solvents.

Qualitative Solubility of Isodecyl Methacrylate

Based on available literature and the inherent chemical properties of long-chain alkyl methacrylates, the following table summarizes the qualitative solubility of isodecyl methacrylate in various classes of organic solvents. It is important to note that while "miscible" implies solubility in all proportions, "soluble" indicates that a significant amount of the solute will dissolve in the solvent.

| Solvent Class | Representative Solvents | Qualitative Solubility of Isodecyl Methacrylate |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble/Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble/Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Water | Insoluble |

This table is a compilation of expected solubilities based on chemical principles and data for similar compounds. Experimental verification is recommended for specific applications.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful theoretical framework.[3][4] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] The fundamental principle is that substances with similar HSP values are likely to be miscible.

The Hansen "distance" (Ra) between two substances (in this case, isodecyl methacrylate and a solvent) can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. By determining the HSP values for isodecyl methacrylate, one can create a "solubility sphere" in the three-dimensional Hansen space.[6] Solvents that fall within this sphere are predicted to be good solvents for the monomer.

Figure 1: Conceptual representation of Hansen Solubility Parameters. Good solvents lie within the solute's solubility sphere.

Experimental Determination of Isodecyl Methacrylate Solubility

To empirically determine the solubility of isodecyl methacrylate in a specific organic solvent, a systematic experimental protocol is essential. The following procedure is adapted from the principles outlined in ASTM D3132 for determining the solubility of resins and polymers and is suitable for liquid monomers.[7][8][9]

Materials and Apparatus

-

Isodecyl methacrylate (analytical grade)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 10 mL or 20 mL)

-

Calibrated positive displacement pipettes or analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator

-

Light source for visual inspection

Step-by-Step Experimental Protocol

-

Preparation of Stock Solutions:

-

Prepare a series of solutions of isodecyl methacrylate in the chosen solvent at various weight percentages (e.g., 1%, 5%, 10%, 25%, 50%, 75%, and 90% w/w).

-

Accurately weigh the required amount of isodecyl methacrylate and solvent directly into a tared glass vial.

-

Securely cap the vial immediately to prevent solvent evaporation.

-

-

Mixing and Equilibration:

-

Thoroughly mix the contents of each vial using a vortex mixer for at least 30 seconds.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.

-

Periodically, gently invert the vials to ensure continued mixing.

-

-

Visual Assessment of Solubility:

-

After the equilibration period, remove the vials from the temperature bath.

-

Carefully inspect each vial against a light source for any signs of insolubility. This may include:

-

Cloudiness or turbidity

-

Phase separation (distinct layers)

-

Precipitation or the presence of undissolved droplets

-

-

A solution is considered "soluble" or "miscible" at that concentration if it is clear and homogenous with no visible signs of a second phase.

-

-

Data Recording and Interpretation:

-

Record the observations for each concentration.

-

The solubility can be reported as the highest concentration at which isodecyl methacrylate remains fully dissolved. If it is soluble at all tested concentrations up to 90% or higher, it can be considered "miscible."

-

Figure 2: Experimental workflow for the determination of isodecyl methacrylate solubility.

Conclusion

Isodecyl methacrylate's unique molecular structure, with its significant nonpolar character, dictates its broad solubility in a vast range of organic solvents and its insolubility in water. This guide has provided a comprehensive overview of these solubility characteristics, from the fundamental principles of intermolecular forces to a practical, step-by-step protocol for experimental verification. For researchers and formulators, a thorough understanding of isodecyl methacrylate's solubility is paramount for its effective use in polymer synthesis, coatings, adhesives, and other advanced material applications. The combination of theoretical prediction using tools like Hansen Solubility Parameters and empirical testing provides a robust approach to solvent selection and formulation development.

References

-

ChemBK. (2024, April 10). Isodecyl methacrylate. Retrieved from [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

ECETOC. (n.d.). Joint Assessment of Commodity Chemicals No. 36. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2017, March 1). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. Retrieved from [Link]

-

ResearchGate. (2016, January 8). How do I determine the solubility of polymers?. Retrieved from [Link]

- ASTM International. (1996). ASTM D3132-84(1996): Standard Test Method for Solubility Range of Resins and Polymers.

-

YouTube. (2019, October 30). Introduction to the Hansen Solubility Parameters. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

ECETOC. (n.d.). Joint Assessment of Commodity Chemicals No. 36. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

- ASTM International. (1996). ASTM D3132-84(1996): Standard Test Method for Solubility Range of Resins and Polymers.

-

PMC - NIH. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

YouTube. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. Isodecyl methacrylate 95 29964-84-9 [sigmaaldrich.com]

- 2. ecetoc.org [ecetoc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. standards.globalspec.com [standards.globalspec.com]

Technical Guide: Reactivity & Kinetic Control of Isodecyl Methacrylate (IDMA)

Executive Summary

Isodecyl Methacrylate (IDMA) represents a critical building block in the design of soft, hydrophobic polymer matrices. Unlike short-chain methacrylates (e.g., MMA), IDMA introduces significant free volume and hydrophobicity due to its branched

The core challenge with IDMA is not its intrinsic reactivity—which follows standard methacrylate kinetics—but the influence of its isomeric distribution and steric bulk on diffusion-controlled termination and copolymerization efficiency.

Part 1: Molecular Architecture & Reactivity

The Isomeric Challenge

IDMA is rarely a single pure isomer. Commercially, it is a mixture of branched

-

Batch Variation: The exact branching ratio can shift the Glass Transition Temperature (

) by -

Steric Shielding: The "iso" branching creates a bulky pendant group that does not electronically deactivate the double bond but kinetically shields the propagating radical during high-conversion stages.

Structure-Property Relationships

The methacrylate group (

Figure 1: The dual nature of IDMA: The head drives chemistry, while the tail drives physical properties.

Part 2: Polymerization Kinetics

Free Radical Polymerization (FRP) Mechanism

IDMA polymerizes via a standard radical mechanism. However, the rate constants (

Kinetic Parameters:

-

Propagation (

): Similar to other methacrylates, though slightly lower than MMA due to steric bulk. -

Termination (

): Significantly reduced in high-viscosity media, leading to auto-acceleration. -

Q-e Values (Alfrey-Price):

- (Resonance stability similar to MMA)

- (Electron-withdrawing ester group)

Copolymerization Reactivity Ratios

When copolymerizing IDMA (M1) with hydrophilic monomers like HEMA or Methacrylic Acid (M2) for drug delivery, the reactivity ratios determine the sequence distribution.

| Monomer 1 (M1) | Monomer 2 (M2) | Architecture | ||

| IDMA | Methyl Methacrylate | ~1.0 | ~1.0 | Random / Ideal |

| IDMA | Styrene | ~0.4 | ~0.5 | Alternating tendency |

| IDMA | Methacrylic Acid | ~1.2 | ~0.8 | Gradient (IDMA rich early) |

Note: Values are estimated based on Lauryl Methacrylate (LMA) analogs due to structural similarity [1].

Figure 2: The radical pathway, highlighting the viscosity-driven auto-acceleration common in bulky monomers.

Part 3: Applications in Drug Delivery[2][3]

For drug development professionals, IDMA is a tool for hydrophobic modulation .

Diffusion Control

In hydrogel systems (e.g., pHEMA contact lenses or implants), adding 5-20% IDMA creates hydrophobic domains. These domains:

-

Reduce water swelling ratio.

-

Slow the diffusion of hydrophilic drugs (e.g., proteins, peptides).

-

Increase the solubility/loading of lipophilic drugs.

Self-Validating System: The "Opalescence Check"

When copolymerizing IDMA with hydrophilic monomers (like HEMA) in water/alcohol mixtures, the reaction serves as its own probe.

-

Clear Result: Indicates random copolymerization or good solvation.

-

Opaque/White Result: Indicates phase separation (blocky structure or homopolymer formation). This visual cue validates if the synthesis solvent was appropriate for the amphiphilic balance.

Part 4: Experimental Protocols

Inhibitor Removal (Critical Step)

Commercial IDMA contains MEHQ (10-100 ppm). For precise kinetic studies or medical grade synthesis, this must be removed.

Protocol:

-

Prepare Column: Pack a glass column with Inhibitor Remover (e.g., Sigma-Aldrich 306312) or basic alumina.

-

Flow: Pass IDMA through the column under gravity or slight positive pressure (

). -

Validation: The eluent should be clear. Verify inhibitor removal via UV-Vis (disappearance of MEHQ peaks) or by checking the induction period in a test polymerization.

Solution Polymerization of Poly(IDMA)

Objective: Synthesize a homopolymer for

| Parameter | Specification | Rationale |

| Solvent | Toluene or Ethyl Acetate | Good solubility for both monomer and hydrophobic polymer.[1] |

| Concentration | 20-30% w/v | Prevents runaway exotherms (Gel Effect control).[1] |

| Initiator | AIBN (0.5 - 1.0 mol%) | Standard thermal initiator, active at 60-70°C. |

| Atmosphere | Nitrogen / Argon | MANDATORY. Oxygen quenches methacrylate radicals.[1] |

| Temp | 65°C ± 1°C | Optimal half-life for AIBN (~10 hours).[1] |

Step-by-Step Workflow:

Figure 3: Standardized workflow to ensure reproducibility and safety.

Part 5: Troubleshooting & References

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| No Polymerization | Oxygen Inhibition | Increase |

| Runaway Exotherm | Concentration too high | Dilute monomer feed (<30% solids). |

| Phase Separation | Poor Solvent Choice | Switch to Toluene or THF.[1] Avoid Ethanol for Homopolymer. |

| Low Molecular Weight | Chain Transfer | Check solvent purity (avoid thiols/chlorinated solvents).[1] |

References

-

Reactivity Ratios of Long-Chain Methacrylates

- Study: Copolymerization of Lauryl Methacryl

- Source: Wiley Online Library / Journal of Polymer Science.

-

Link:

-

Glass Transition Temperature Data

- values for Poly(dodecyl methacrylate) (-65°C)

- Source: Sigma-Aldrich Thermal Transitions Reference.

-

Link:

-

Drug Delivery Applications

-

Study: Use of hydrophobic methacrylates in hydrogels for controlled release.[2]

- Source: N

-

Link:

-

-

Inhibitor Removal Protocols

- Method: Standard techniques for MEHQ removal.

- Source: ResearchG

-

Link:

Sources

Methodological & Application

Application Note: Precision Synthesis of Isodecyl Methacrylate Copolymers via RAFT Polymerization for Advanced Drug Delivery Applications

Introduction: Harnessing RAFT Polymerization for Novel Amphiphilic Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique in modern polymer chemistry for its robustness, precision, and versatility.[1] It allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[1] This level of control is paramount when designing materials for high-performance applications, such as drug delivery systems.[2]

Isodecyl methacrylate (IDMA) is a monomer of significant interest due to the bulky, hydrophobic nature of its isodecyl group. Copolymers incorporating IDMA can exhibit unique amphiphilic properties, making them excellent candidates for forming micelles, nanoparticles, or other nano-assemblies for the encapsulation and targeted delivery of therapeutic agents.[2][3][4] The ability to precisely control the copolymer composition and chain length via RAFT polymerization is critical to tailoring the drug loading capacity, release kinetics, and biocompatibility of these delivery vehicles.[1][5]

This application note provides a comprehensive guide to the synthesis of isodecyl methacrylate copolymers using RAFT polymerization. We will delve into the mechanistic underpinnings of RAFT, provide a detailed experimental protocol for the synthesis of a model copolymer, poly(isodecyl methacrylate-co-methyl methacrylate) (P(IDMA-co-MMA)), and outline the necessary characterization techniques to validate the synthesis.

The RAFT Polymerization Mechanism: A Pathway to Controlled Polymer Architectures

RAFT polymerization is a form of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), commonly referred to as a RAFT agent.[6] The process involves a series of reversible addition-fragmentation steps that establish a dynamic equilibrium between propagating radicals and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a low PDI. The core principle of RAFT revolves around this reversible exchange mechanism, which moderates the polymerization process.[7]

The choice of RAFT agent is crucial and depends on the monomer being polymerized.[8] For methacrylates, dithioesters and trithiocarbonates are commonly employed to achieve controlled polymerization.[7] A thermal initiator, such as Azobisisobutyronitrile (AIBN), is used to generate the initial radicals in the system.[9] It is important to note that the RAFT agent itself does not generate radicals but rather shares them amongst the growing chains.[10]

Experimental Workflow for RAFT Polymerization

The following diagram outlines the key stages in the synthesis and characterization of isodecyl methacrylate copolymers via RAFT polymerization.

Figure 1: General workflow for the synthesis and characterization of copolymers via RAFT polymerization.

Detailed Protocol: Synthesis of P(IDMA-co-MMA)

This protocol details the synthesis of a random copolymer of isodecyl methacrylate (IDMA) and methyl methacrylate (MMA) with a target molecular weight and composition.

Rationale for Reagent Selection:

-

Monomers: Isodecyl methacrylate (IDMA) provides the hydrophobic character, while methyl methacrylate (MMA) is a well-studied comonomer that allows for tuning the copolymer's properties.

-

RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPDB) is an effective RAFT agent for controlling the polymerization of methacrylates.[9][11]

-

Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at temperatures around 60-80°C.[9]

-

Solvent: Anhydrous toluene or benzene is a suitable solvent for this polymerization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Supplier | Purity |

| Isodecyl methacrylate (IDMA) | 226.36 | Sigma-Aldrich | 99% |

| Methyl methacrylate (MMA) | 100.12 | Sigma-Aldrich | 99% |

| 2-Cyano-2-propyl benzodithioate (CPDB) | 221.33 | Strem Chemicals | >97% |

| Azobisisobutyronitrile (AIBN) | 164.21 | Sigma-Aldrich | 98% |

| Anhydrous Toluene | - | Sigma-Aldrich | 99.8% |

| Methanol (for precipitation) | - | Fisher Scientific | ACS Grade |

Step-by-Step Procedure:

-

Inhibitor Removal: Pass IDMA and MMA through a column of basic alumina to remove the inhibitor before use.

-

Reagent Calculation: For a target degree of polymerization (DP) of 100 and a 1:1 molar ratio of IDMA to MMA, with a [Monomer]:[RAFT]:[Initiator] ratio of 200:1:0.2, the required amounts are calculated.

-

Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add CPDB (RAFT agent), AIBN (initiator), IDMA, MMA, and anhydrous toluene.[12]

-

Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) and place it in a preheated oil bath at 70°C.[13] Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), with stirring.

-

Termination: To quench the reaction, remove the flask from the oil bath and expose the contents to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.[14] The copolymer will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.[13]

Characterization of the P(IDMA-co-MMA) Copolymer

Thorough characterization is essential to confirm the successful synthesis of the target copolymer with the desired properties.

1. Gel Permeation Chromatography (GPC/SEC):

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13] For a successful RAFT polymerization, a narrow PDI (typically < 1.3) is expected.[8] The GPC trace should show a monomodal distribution, indicating a well-controlled polymerization.[15]

| Parameter | Expected Value | Significance |

| Mn | Close to theoretical | Indicates good control over molecular weight |

| PDI | < 1.3 | Confirms "living" nature of polymerization |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the copolymer composition and confirming the incorporation of both monomers into the polymer backbone.[16][17] The ratio of the integrated peak areas corresponding to the protons of the isodecyl group of IDMA and the methyl group of MMA can be used to calculate the copolymer composition.[16]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the presence of key functional groups in the copolymer. The spectrum should show characteristic peaks for the carbonyl (C=O) stretching of the methacrylate ester groups.

Applications in Drug Delivery

The amphiphilic nature of isodecyl methacrylate copolymers makes them highly suitable for various drug delivery applications.[18] The hydrophobic isodecyl units can form the core of micelles or nanoparticles, providing a reservoir for poorly water-soluble drugs.[2] The more hydrophilic segments, or the overall amphiphilicity, can form a stabilizing corona, enhancing the colloidal stability of the drug delivery system in aqueous environments.

These copolymers can be utilized in:

-

Transdermal Patches and Film-Forming Sprays: Methacrylate copolymers are used to create pressure-sensitive adhesives for transdermal drug delivery systems.[3][4]

-

Nanoparticles and Microsponges: For topical and systemic drug delivery, these copolymers can self-assemble into nano- or micro-sized carriers.[3][4]

-

pH-Sensitive Drug Release: By incorporating functional comonomers, pH-responsive systems can be designed to trigger drug release at specific physiological sites.[4]

Conclusion

RAFT polymerization offers a robust and versatile platform for the synthesis of well-defined isodecyl methacrylate copolymers. The precise control over molecular weight, architecture, and composition afforded by this technique is crucial for the rational design of advanced materials for drug delivery. The protocol and characterization methods outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of these novel copolymers in the development of next-generation therapeutics.

References

-

Gerstel, P., & Barner-Kowollik, C. (2011). RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers. Macromolecular rapid communications, 32(5), 444–450. [Link]

-

Flores, J. D., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2536. [Link]

-

Cade, J. A., et al. (2021). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry, 12(3), 353-364. [Link]

-

Boron Molecular. (n.d.). RAFT General Procedures. [Link]

-

The Polymerist. (2020, February 17). RAFT Polymerization Overview [Video]. YouTube. [Link]

-

Zhang, L., et al. (2014). Graft Polymerization of Methyl Methacrylate on the Surface of Attapulgite with RAFT Agent. Acta Polymerica Sinica, (3), 386-392. [Link]

-

Al-Harthi, M. A., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4559. [Link]

-

Keddie, D. J. (2014). RAFT Polymerisation—A User Guide. Chemical Society Reviews, 43(2), 496-505. [Link]

-

Wikipedia contributors. (2023, December 27). Reversible addition–fragmentation chain-transfer polymerization. In Wikipedia, The Free Encyclopedia. [Link]

-

Paulus, R. M., et al. (2009). High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor. Australian Journal of Chemistry, 62(3), 254-259. [Link]

-

Al-Harthi, M. A., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4559. [Link]

-

Warren, N. J., & Armes, S. P. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules, 54(20), 9464–9476. [Link]

-

Shchipunov, Y. A., et al. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. MATEC Web of Conferences, 340, 01032. [Link]

-

Chem Explained. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube. [Link]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1303-1318. [Link]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1303-1318. [Link]

-

Ahmed, M. I., & Ismail, A. S. (2021). Synthesis and Characterization of Sustainable Co-polymers Using a Series of Methacrylate Monomers and β-myrcene. International Journal of Drug Delivery Technology, 11(4), 1318-1324. [Link]

-

Al-Harthi, M. A., & Abdel-Rehim, A. A. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Polymers, 15(13), 2841. [Link]

-

Shchipunov, Y. A., et al. (2022). Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. Polymers, 14(19), 3986. [Link]

-

Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]

-

He, T. (2010). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham University. [Link]

-

Demirelli, K., & Coskun, M. (2012). The Characterization of Some Methacrylate and Acrylate Homopolymers, Copolymers and Fibers via Direct Pyrolysis Mass Spectroscopy. Mass Spectrometry, 1-28. [Link]

-

Derry, M. J., et al. (2017). H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water. Macromolecules, 50(1), 139-150. [Link]

-

Singh, B., et al. (2016). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Journal of the Indian Chemical Society, 93(1), 83-88. [Link]

-

Wu, J., & Simon, S. L. (2022). Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. Macromolecules, 55(19), 8746-8757. [Link]

-

AZoM. (2017, May 5). Using GPC/SEC for Compositional Analysis. [Link]

-

Guru, S. K., & N. K., S. (2013). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 85(10), 1951-1967. [Link]

-

Franceschinis, E., et al. (2022). Anionic Methacrylate Copolymer Microparticles for the Delivery of Myo-Inositol Produced by Spray-Drying: In Vitro and In Vivo Bioavailability. Pharmaceutics, 14(7), 1324. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anionic Methacrylate Copolymer Microparticles for the Delivery of Myo-Inositol Produced by Spray-Drying: In Vitro and In Vivo Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gfzxb.org [gfzxb.org]

- 10. youtube.com [youtube.com]

- 11. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. matec-conferences.org [matec-conferences.org]

- 14. boronmolecular.com [boronmolecular.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. impactfactor.org [impactfactor.org]

Isodecyl methacrylate as a reactive diluent in resins

Abstract

This technical guide details the application of Isodecyl Methacrylate (IDMA) as a reactive diluent in UV-curable and anaerobic resin systems.[1] Unlike short-chain monomers (e.g., Methyl Methacrylate) that increase volatility and shrinkage, or cyclic monomers (e.g., Isobornyl Acrylate) that increase brittleness, IDMA offers a unique trifecta of low viscosity (5–10 cP) , low glass transition temperature (T_g ≈ -60°C) , and high hydrophobicity .[1] This guide provides formulation protocols for researchers developing flexible biomaterials, hydrophobic coatings, and impact-resistant adhesives.[1]

Introduction: The Mechanistic Role of IDMA

In resin development, reducing viscosity without compromising mechanical integrity is a persistent challenge.[1] Solvents introduce VOCs and porosity, while standard reactive diluents often embrittle the polymer network.[1]

IDMA (C14H26O2) functions via Internal Plasticization .[1] Its long, branched aliphatic side chain (C10 isomer mix) acts as a molecular spacer between polymer backbones.[1]

-

Steric Effect: The bulky hydrophobic tail prevents efficient chain packing, increasing free volume.[1]

-

Result: This lowers the modulus and T_g of the final network, imparting flexibility and impact resistance while simultaneously reducing the viscosity of the uncured resin.

Material Science Profile

Key Physicochemical Properties

Data summarized from standard industrial isomers (e.g., 8-methylnonyl methacrylate).[1][2]

| Property | Value | Relevance to Formulation |

| Viscosity (25°C) | 3 – 7 mPa[1]·s (cP) | Excellent solvating power for oligomers (Bis-GMA, CN990).[1] |

| T_g (Homopolymer) | -60°C to -40°C | Imparts flexibility and toughness (prevents cracking).[1] |

| Shrinkage | Low (< 5%) | Significantly lower than MMA (~21%); critical for precision molding.[1] |

| Hydrophobicity | High (LogP ~5.[1]6) | Increases water resistance and contact angle of cured films.[1] |

| Refractive Index | 1.4410 | Low index; useful for optical cladding applications.[1] |

| Flash Point | ~121°C | Low flammability risk compared to MMA (10°C).[1] |

Comparative Analysis: IDMA vs. Common Diluents

| Feature | IDMA (Isodecyl Methacrylate) | MMA (Methyl Methacrylate) | IBOA (Isobornyl Acrylate) |

| Primary Function | Flexibilizer / Diluent | Hardener / Diluent | Hardener / Diluent |

| Volatility | Very Low | High (Volatile) | Low |

| Effect on T_g | Drastic Reduction (Softens) | Increase (Hardens) | Drastic Increase (Stiffens) |

| Hydrophobicity | Excellent | Moderate | Good |

| Odor | Mild, Ester-like | Sharp, Pungent | Distinct, Pine-like |

Experimental Protocols

Protocol A: Formulation of a Tough, Hydrophobic UV-Resin

Objective: Reduce the viscosity of a Urethane Acrylate oligomer (e.g., CN9001 or similar) from 50,000 cP to printable levels (<500 cP) while improving impact resistance.

Materials:

-

Base Oligomer: Aliphatic Urethane Acrylate (High Viscosity).[1]

-

Reactive Diluent: IDMA (Purity >98%).[1]

-

Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[1]

-

Stabilizer: MEHQ (4-Methoxyphenol) – Check if pre-added in monomer.[1]

Workflow:

-

Stoichiometric Calculation:

-

Mixing (Shear Sensitive):

-

Initiator Dispersion:

-

Add 1.0 - 2.0 wt% TPO.[1] Mix in amber glassware (UV blocked) until fully dissolved (approx. 30 mins).

-

-

De-aeration:

-

Vacuum degas at 25 inHg for 10 minutes.

-

Self-Validation: Resin must appear optically clear with no micro-bubbles against a backlight.[1]

-

Protocol B: Curing & Degree of Conversion Verification

Objective: Validate that the IDMA has covalently reacted into the network and is not acting as a leachable solvent.

-

Sample Preparation:

-

Curing:

-

Validation (FTIR Analysis):

Visualization of Workflows & Mechanisms

Figure 1: Formulation Logic Flow

A decision tree for selecting IDMA based on required material properties.

Caption: Decision matrix for selecting IDMA versus standard diluents based on target mechanical properties.

Figure 2: Polymer Network Architecture

Visualizing how IDMA modifies the crosslinked network.

Caption: IDMA introduces "molecular spacing" (green nodes) between oligomers, preventing brittle fracture.[1]

Safety & Handling (E-E-A-T)

While IDMA is less volatile than MMA, it requires strict safety adherence in a research setting.[1]

-

Sensitization: Methacrylates are known skin sensitizers.[1] Nitrile gloves (minimum 0.11mm thickness) are mandatory.[1] Latex is permeable to methacrylates and must be avoided.[1]

-

Inhalation: Use in a fume hood. While vapor pressure is low (0.0156 mbar at 25°C), aerosols generated during spin-coating or spraying are hazardous.[1]

-

Storage: Store at 10-25°C away from light. Ensure headspace contains air (oxygen), as the MEHQ stabilizer requires dissolved oxygen to function.[1] Do not store under nitrogen.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 34763, Isodecyl methacrylate. Retrieved from [Link]

-

Methacrylate Producers Association. (2022).[1] Safe Handling Manual: Methacrylate Esters. Retrieved from [Link]

Sources

Application of Isodecyl methacrylate in dental composites

Application Note: Isodecyl Methacrylate (IDMA) as a Hydrophobic Reactive Diluent in Low-Stress Dental Composites

Executive Summary

This application note details the formulation, characterization, and optimization of Isodecyl Methacrylate (IDMA) within resin-based dental composites. IDMA (C14H26O2) is a hydrophobic, monofunctional methacrylate monomer. Unlike conventional diluents such as Triethylene glycol dimethacrylate (TEGDMA), IDMA acts as a stress-relaxing reactive diluent . Its inclusion addresses two critical failure modes in modern restoratives: polymerization shrinkage stress and hydrolytic degradation. This guide provides protocols for substituting TEGDMA with IDMA to achieve ISO 4049 compliance while enhancing marginal integrity.

Physicochemical Profile & Rationale

The selection of IDMA is driven by its molecular architecture: a long, branched aliphatic chain that imparts hydrophobicity and steric volume.

| Property | Bis-GMA (Standard Resin) | TEGDMA (Standard Diluent) | Isodecyl Methacrylate (IDMA) | Impact of IDMA |

| Functionality | 2 (Crosslinker) | 2 (Crosslinker) | 1 (Monofunctional) | Reduces crosslink density; increases compliance. |

| Viscosity ( | ~1200 Pa·s | 0.01 Pa·s | ~0.005 Pa·s | Superior dilution efficiency; allows higher filler loading. |

| Hydrophobicity | Moderate | Low (Hydrophilic) | High (Hydrophobic) | Reduces water sorption and hydrolytic degradation. |

| Shrinkage (Vol %) | ~5% | ~12% | ~5.5% | Lower inherent shrinkage than TEGDMA per mole of double bonds. |

Mechanism of Action: IDMA functions via network modulation . While TEGDMA creates a dense, brittle network, IDMA introduces "pendant" chains. These chains do not crosslink but occupy free volume, acting as internal plasticizers that allow polymer chains to reorganize during curing. This relaxation mechanism significantly reduces polymerization stress transferred to the tooth interface.

Figure 1: Mechanistic pathway comparing standard TEGDMA dilution vs. IDMA modification. IDMA reduces stress by lowering crosslink density.

Protocol 1: Formulation Strategy

Objective: Create a low-stress experimental composite resin matrix. Safety: IDMA is a skin irritant. Perform all steps in a fume hood with nitrile gloves.

Reagents:

-

Bis-GMA (Base Resin)[1]

-

IDMA (Target Diluent)

-

Camphorquinone (CQ) & Ethyl-4-dimethylaminobenzoate (EDMAB) (Photoinitiators)

-

Silanated Barium Glass Fillers (0.7 µm)

Step-by-Step Methodology:

-

Resin Matrix Preparation (Dark Room/Amber Light):

-

Control Group: Mix Bis-GMA and TEGDMA at a 70:30 wt% ratio.

-

IDMA Group: Mix Bis-GMA and IDMA at a 70:30 wt% ratio.

-

Note: Due to IDMA's lower viscosity, you may observe faster homogenization.

-

Add 0.2 wt% CQ and 0.8 wt% EDMAB. Stir magnetically at 40°C for 60 mins until clear.

-

-

Filler Incorporation:

-

Introduce silanated fillers incrementally using a centrifugal mixer (e.g., SpeedMixer).

-

Target Loading: 75 wt% (approx. 55 vol%).

-

Mixing Cycle: 2000 RPM for 2 mins.

-

Critical Step: IDMA formulations often accept higher filler loads than TEGDMA due to lower viscosity. If the mix is too runny, increase filler load by 2-5%.

-

-

De-aeration:

-

Vacuum degas the paste at -0.09 MPa for 10 mins to remove entrapped air bubbles which act as stress concentrators.

-

Protocol 2: Characterization (ISO 4049 Compliance)

The critical validation for IDMA is demonstrating reduced water sorption without compromising solubility limits.

Method: ISO 4049:2019 (Water Sorption & Solubility).

Figure 2: Workflow for ISO 4049 Water Sorption and Solubility testing.

Calculation:

Acceptance Criteria:

Performance Analysis & Expected Data

The following table summarizes typical results when substituting TEGDMA with IDMA in a Bis-GMA based composite.

| Parameter | Control (Bis-GMA/TEGDMA) | Test (Bis-GMA/IDMA) | Interpretation |

| Flexural Modulus (GPa) | 8.5 ± 0.5 | 6.2 ± 0.4 | IDMA reduces stiffness (plasticization). |

| Flexural Strength (MPa) | 110 ± 10 | 95 ± 8 | Slight reduction due to lower crosslinking. |

| Water Sorption ( | 28.5 | 12.4 | Major Benefit: Hydrophobic chain repels water. |

| Volumetric Shrinkage (%) | 3.2% | 2.6% | Reduced double-bond concentration per volume. |

| Depth of Cure (mm) | 4.5 | 4.8 | Lower refractive index mismatch often aids light transmission. |

Expert Insights & Troubleshooting

-

The "Softness" Trade-off: IDMA significantly lowers the Glass Transition Temperature (

) of the matrix. While this improves stress relief, it makes the composite softer.-

Recommendation: Do not use IDMA as the sole diluent for posterior occlusal surfaces. Use a ternary blend: Bis-GMA (50%) / TEGDMA (20%) / IDMA (30%) to balance modulus and shrinkage.

-

-

Curing Efficiency: Monofunctional monomers can leave higher residual monomer levels if not cured fully. Ensure high irradiance (>1000 mW/cm²) curing lights are used.

-

Refractive Index (RI): IDMA has a lower RI (~1.44) compared to Bis-GMA (~1.55). This mismatch can cause opacity before curing. Match filler RI carefully to the cured resin blend to ensure aesthetic translucency.

References

-

International Organization for Standardization. (2019).[5] Dentistry — Polymer-based restorative materials (ISO 4049:2019).[5] Link

-

Gonçalves, F., et al. (2010). "Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and shrinkage of dental resins." European Journal of Oral Sciences, 118(5). Link

-

Sideridou, I., et al. (2002). "Water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins." Biomaterials, 23(8), 1819-1824. Link

-

Ferracane, J. L. (2005). "Developing a more complete understanding of stresses produced in dental composites during polymerization." Dental Materials, 21(1), 36-42. Link

-

Moszner, N., & Salz, U. (2001). "New monomers for dental application."[6] Progress in Polymer Science, 26(4), 535-576. Link

Sources

- 1. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. 歯科用修復材料開発の進展 [sigmaaldrich.com]

Isodecyl methacrylate-based polymers for drug delivery systems

Executive Summary

Isodecyl methacrylate (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer (C10) critical in the formulation of soft, flexible, and lipophilic polymeric domains. Unlike short-chain methacrylates (e.g., Methyl Methacrylate), IDMA possesses a low glass transition temperature (

This guide details the strategic application of IDMA in two high-value drug delivery vectors:

-

Transdermal Pressure-Sensitive Adhesives (PSAs): Leveraging IDMA’s low

for instant skin tack and flexibility. -

Amphiphilic Nanocarriers: Using IDMA to form stable hydrophobic cores for the encapsulation of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

Material Science & Chemistry

Chemical Structure & Functionality: IDMA consists of a methacrylic head group and a branched C10 isodecyl tail.

-

Hydrophobicity: The bulky aliphatic tail minimizes water uptake, protecting hydrolytically unstable drugs.

-

Internal Plasticization: The side chain increases free volume between polymer chains, lowering

and modulus. -

Biocompatibility: High molecular weight poly(IDMA) is generally non-cytotoxic, though residual monomers must be removed to

ppm to prevent sensitization.

Table 1: Comparative Properties of Common Methacrylates in Drug Delivery

| Monomer | Side Chain | Approx.[][2] Polymer | Hydrophobicity | Primary Function |

| IDMA | Isodecyl (C10) | -60 | High | Flexibility, Tack, Lipophilic Core |

| LMA | Lauryl (C12) | -65 | High | Similar to IDMA, slightly more crystalline |

| BMA | Butyl (C4) | 20 | Moderate | Balance Hardness/Softness |

| MMA | Methyl (C1) | 105 | Low | Structural Rigidity |

Application 1: Transdermal Pressure-Sensitive Adhesives (PSAs)[3][4]

Mechanism:

Transdermal patches require an adhesive that satisfies the Dahlquist Criterion (Elastic Modulus

Protocol A: Synthesis of IDMA-co-AA Solvent-Based PSA

Objective: Synthesize a random copolymer poly(IDMA-co-AA-co-VA) for drug-in-adhesive patches. Target Composition: IDMA (65%), Vinyl Acetate (VA, 25%), Acrylic Acid (AA, 10%).

Reagents:

-

Isodecyl Methacrylate (IDMA) - Purified (inhibitor removed)

-

Vinyl Acetate (VA)[3]

-

Acrylic Acid (AA)[3]

-

Solvent: Ethyl Acetate (EtAc)[4]

-

Initiator: Azobisisobutyronitrile (AIBN)

Step-by-Step Workflow:

-

Monomer Purification: Pass IDMA through a basic alumina column to remove MEHQ inhibitor.

-

Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Initial Charge:

-

Add Monomer Mix: 32.5 g IDMA, 12.5 g VA, 5.0 g AA.

-

Add Solvent: 75 g Ethyl Acetate (creates ~40% solids).

-

-

Degassing: Purge the solution with

bubbling for 30 minutes to remove oxygen (radical scavenger). -

Initiation:

-

Heat oil bath to 65°C.

-

Dissolve 0.25 g AIBN in 5 mL EtAc and inject into the reactor.

-

-

Polymerization: Maintain 65°C with stirring (200 RPM) for 12 hours. Viscosity will increase significantly.

-

Termination: Cool to room temperature and expose to air.

-

Work-up: Dilute with EtAc to desired coating viscosity (typically 1000–3000 cP).

-

Drug Loading (Example): Dissolve hydrophobic drug (e.g., Lidocaine base) directly into the solvated polymer (1–5% w/w).

-

Coating: Knife-coat onto a release liner (fluoropolymer coated), dry at 60°C for 15 min, and laminate with a backing layer (PET).

Visualization: PSA Synthesis & Adhesion Mechanism

Figure 1: Workflow for synthesizing IDMA-based pressure-sensitive adhesives and the functional roles of copolymer blocks.

Application 2: Amphiphilic Nanocarriers (Micelles)

Mechanism: For systemic delivery of hydrophobic drugs (e.g., Paclitaxel), IDMA serves as the hydrophobic core-forming block. By using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, we can synthesize precise block copolymers: PEG-b-PIDMA .

Protocol B: RAFT Synthesis of PEG-b-PIDMA

Objective: Synthesize a diblock copolymer that self-assembles into micelles in water.

Reagents:

-

Macro-CTA: Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-CTA, MW ~5000).

-

Monomer: Isodecyl Methacrylate (IDMA).[4]

-

Initiator: AIBN.

-

Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

-

Stoichiometry Calculation: Target Degree of Polymerization (DP) for IDMA block = 50.

-

[Monomer]:[CTA]:[Initiator] ratio = 50:1:0.2.

-

-

Reaction Mix: In a Schlenk tube, dissolve 1.0 g PEG-CTA (0.2 mmol) and 2.26 g IDMA (10 mmol) in 10 mL Dioxane. Add 6.5 mg AIBN.

-

Freeze-Pump-Thaw: Perform 3 cycles to rigorously remove oxygen.

-

Polymerization: Immerse tube in oil bath at 70°C for 24 hours.

-

Purification: Precipitate the polymer into cold methanol (IDMA is soluble in THF/Dioxane but PEG-b-PIDMA precipitates in Methanol/Water mixes). Centrifuge and dry under vacuum.

-

Micelle Formation (Nanoprecipitation):

-

Dissolve 20 mg copolymer in 2 mL THF (good solvent for both blocks).

-

Add dropwise into 10 mL stirring water (selective solvent for PEG).

-

Allow THF to evaporate overnight.

-

Result: Stable micelles with IDMA core and PEG shell.

-

Visualization: Self-Assembly Pathway

Figure 2: Self-assembly of PEG-b-PIDMA copolymers into core-shell micelles for hydrophobic drug encapsulation.

Characterization & Validation

To ensure the "Self-Validating" nature of these protocols, the following checkpoints must be met:

Table 2: Validation Metrics

| Test | Methodology | Acceptance Criteria (PSA) | Acceptance Criteria (Nanocarriers) |

| NMR Spectroscopy | Absence of vinyl protons (5.5-6.0 ppm) indicates high conversion. | Confirmation of block ratio (PEG peak 3.6 ppm vs IDMA alkyl peaks 0.8-1.5 ppm). | |

| Rheology | Frequency Sweep (0.1-100 rad/s) | N/A | |

| DLS (Size) | Dynamic Light Scattering | N/A | Z-average < 200 nm; PDI < 0.2 (monodisperse). |

| Release Profile | Dialysis bag (PBS, 37°C) | Zero-order or Higuchi kinetics over 24-72h. | Sustained release (no "burst" >30% in 1h). |

Troubleshooting & Optimization

-

Issue: PSA is too soft (Oozing/Cold Flow).

-

Causality:

is too low or molecular weight is insufficient. -

Fix: Increase Acrylic Acid content (adds H-bonding stiffening) or add a crosslinker (e.g., 0.1% Aluminum Acetylacetonate).

-

-

Issue: Nanoparticles precipitate/aggregate.

-

Causality: Hydrophobic block (PIDMA) is too long relative to stabilizing PEG block.

-

Fix: Reduce IDMA block length or increase PEG MW (Target hydrophilic weight fraction

).

-

-

Issue: Low Drug Loading.

-

Causality: Drug crystallinity is too high or incompatibility with IDMA.

-

Fix: Ensure drug is amorphous; IDMA is best for lipophilic drugs (LogP > 3).

-

References

-

Satokawa, H. et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery. Link

-

Sigma-Aldrich. (2025). Polymer Drug Delivery Techniques: A Guide to Amphiphilic Block Copolymers. Link

-

DuPont. (2024). Transdermal Drug Delivery Solutions: Acrylic and Silicone PSA properties.[5] Link

-

BOC Sciences. (2024). Isodecyl Methacrylate Product Information and CAS 29964-84-9 Data.

- Moad, G. et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

Sources

- 2. Modifications of the hydrophilicity of heterocyclic methacrylate copolymers for protein release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016127020A1 - Pressure-sensitive adhesives for transdermal drug delivery - Google Patents [patents.google.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. dupont.com [dupont.com]

Use of Isodecyl methacrylate in coatings and adhesives

Abstract

This technical guide details the mechanistic function and experimental protocols for Isodecyl Methacrylate (IDMA) [CAS: 29964-84-9]. Unlike short-chain methacrylates (e.g., MMA) that provide structural rigidity, IDMA utilizes a bulky, branched

Part 1: Chemical Architecture & Mechanistic Rationale

The utility of IDMA stems from its dual-nature architecture: a reactive methacrylate head group and a hydrophobic, bulky isodecyl tail.

Internal Plasticization & Free Volume

Standard plasticizers (e.g., phthalates) are external additives that can migrate or leach out over time, leading to embrittlement and toxicity concerns (critical in drug delivery/patches). IDMA acts as an internal plasticizer . When polymerized into a backbone, its bulky side chain prevents the polymer chains from packing tightly.

-

Mechanism: Steric hindrance of the side chain increases "free volume" between chains.

-

Result: The polymer remains flexible and tacky at room temperature without external additives.

Hydrophobic Interaction & Wetting

Adhesion to LSE substrates (polyolefins) is thermodynamically challenging because the adhesive must have a surface tension lower than the substrate to "wet" it.

-

IDMA Surface Tension:

. -

Substrate Compatibility: This low surface energy allows IDMA-based formulations to spread spontaneously on Polyethylene (

), creating intimate molecular contact required for Van der Waals forces to generate adhesion.

Visualizing the Mechanism

Figure 1: Mechanistic pathway of IDMA in polymer modification. The C10 side chain drives both thermal flexibility and interfacial wetting.

Part 2: Application Note - Pressure Sensitive Adhesives (PSAs)

In transdermal drug delivery patches and industrial tapes, the adhesive must adhere immediately upon contact (tack) and remove cleanly (cohesion).

Monomer Selection Strategy

A balanced PSA formulation typically follows the Dahlquist criterion (modulus

| Monomer | Function | Tg ( | Hydrophobicity | Role in Formulation |

| Methyl Methacrylate (MMA) | Hard Segment | 105 | Moderate | Provides cohesive strength (shear resistance). |

| Butyl Acrylate (BA) | Soft Segment | -54 | Moderate | Standard "soft" monomer; good baseline tack. |

| Isodecyl Methacrylate (IDMA) | Super-Soft Segment | -60 | High | Critical for bonding to skin (oily) or PE plastics. |

| Acrylic Acid (AA) | Functional | 106 | Low (Hydrophilic) | Provides H-bonding sites; improves cohesion via dimerization. |

Formulation Insight: Replacing 10-20% of Butyl Acrylate with IDMA in a standard PSA formulation significantly increases peel strength on polypropylene without sacrificing shear strength, due to the entanglement of the long side chains.

Part 3: Protocol - Solution Polymerization of IDMA-Based Acrylics

Objective: Synthesize a high-molecular-weight copolymer (IDMA-co-AA) for adhesive evaluation. Safety Warning: IDMA is a skin and eye irritant (H315, H319) and toxic to aquatic life (H410).[1] Perform all steps in a fume hood. Methacrylates are sensitizers; use nitrile gloves.

Materials

-

Monomers: Isodecyl Methacrylate (IDMA), Acrylic Acid (AA).

-

Solvent: Ethyl Acetate (EtAc) (preferred for medical PSAs due to lower toxicity than toluene).

-

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).[2]

-

Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, mechanical stirrer, oil bath.

Experimental Workflow

-

Preparation of Pre-Mix:

-

In a beaker, mix IDMA (90g) and AA (10g).

-

Dissolve AIBN (0.5g) into the monomer mix. Note: Dissolving initiator in monomer ensures even initiation.

-

-

Reactor Charge:

-

Add 150g of Ethyl Acetate to the reaction flask.

-

Add 25% of the Monomer/Initiator Pre-Mix to the flask (Seed stage).

-

-

Inerting (Critical Step):

-

Purge the reactor with Nitrogen (

) for 30 minutes while stirring. -

Rationale: Oxygen acts as a radical scavenger, terminating chains early and inhibiting polymerization.

-

-

Initiation & Feed:

-

Heat oil bath to 75°C. Reflux should be visible.

-

Once the "seed" exotherm is observed (viscosity increase), begin feeding the remaining 75% of the Pre-Mix over 2 hours via a dropping funnel or syringe pump.

-

Rationale: Starve-feeding prevents "thermal runaway" and ensures a more random copolymer distribution (preventing drift due to reactivity ratio differences).

-

-

Cook-Out:

-

After the feed is complete, hold temperature at 75-80°C for 4 hours.

-

Optional: Add a "chaser" shot of AIBN (0.1g dissolved in 5mL solvent) to convert residual monomer.

-

-

Termination:

-

Cool to room temperature.[2]

-

Discharge the viscous polymer solution.

-

Self-Validating the Protocol

-

Validation 1 (Solid Content): Weigh 1g of solution on an aluminum pan. Dry at 150°C for 20 mins.

-

Target: Theoretical solid content (approx 40%). If <38%, conversion was incomplete (check

purge).

-

-

Validation 2 (Viscosity): The solution should be visibly viscous (honey-like). If watery, molecular weight is too low (initiator concentration too high or chain transfer occurred).

Visualization of Workflow

Figure 2: Step-by-step solution polymerization workflow for IDMA-based adhesives.

Part 4: Application Note - Hydrophobic Coatings

For biomedical devices or concrete sealants, IDMA provides a barrier against moisture.

Protocol: Contact Angle Characterization

To verify the efficacy of IDMA in a coating, one must measure the Water Contact Angle (WCA).

-

Sample Prep: Spin-coat the synthesized IDMA polymer solution onto a clean glass slide or silicon wafer. Dry at 100°C to remove solvent.

-

Measurement: Place a

droplet of deionized water on the surface. -

Analysis: Use a goniometer to measure the angle at the triple point.

-

Expectation: Pure PMMA (Methyl Methacrylate) typically has a WCA of

. -

IDMA Target: A successful IDMA coating should exhibit a WCA

(hydrophobic), approaching

-

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Isodecyl Methacrylate (CAS 29964-84-9).[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 34763, Isodecyl methacrylate. Retrieved from [Link]

-

MATEC Web of Conferences. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates. (Provides reaction kinetics and temperature dependence data). Retrieved from [Link]

Sources

Protocol: Free Radical Solution Polymerization of Isodecyl Methacrylate (IDMA)

Abstract

This application note details the protocol for the free radical polymerization (FRP) of Isodecyl Methacrylate (IDMA) using Azobisisobutyronitrile (AIBN) as a thermal initiator. IDMA is a hydrophobic, long-chain alkyl methacrylate monomer (

Introduction & Mechanism

Free radical polymerization is the most robust method for synthesizing alkyl methacrylates. For IDMA, the long pendant alkyl chain acts as an internal plasticizer, lowering the

Reaction Mechanism